molecular formula C16H16O3 B12046404 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Cat. No.: B12046404
M. Wt: 256.30 g/mol
InChI Key: NJMRDOHTRCIPNA-UHFFFAOYSA-N
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Description

2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid (molecular formula: C₁₆H₁₆O₃, molecular weight: 256.30) is a phenoxyacetic acid derivative characterized by a central phenyl ring substituted with a 3,5-dimethylphenoxy group and an acetic acid side chain. This compound is structurally related to bioactive molecules targeting nuclear receptors, enzymes, or metabolic pathways.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-[4-(3,5-dimethylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C16H16O3/c1-11-7-12(2)9-15(8-11)19-14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

NJMRDOHTRCIPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid typically involves the reaction of 3,5-dimethylphenol with 4-bromophenylacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the phenol and the phenylacetic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and halogens like bromine (Br2) for halogenation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Compound Molecular Formula Key Substituents Biological/Functional Role References
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid C₁₆H₁₆O₃ 3,5-dimethylphenoxy, acetic acid Research reagent; potential metabolic modulator (structural simplicity suggests versatility)
Sobetirome (GC-1) C₂₀H₂₄O₄ 4-hydroxy-3-isopropylbenzyl, 3,5-dimethylphenoxy Thyroid hormone receptor β (THRβ)-selective agonist; treats hypercholesterolemia, NAFLD
(4-Chloro-3,5-dimethylphenoxy)acetic acid C₁₀H₁₁ClO₃ 4-chloro, 3,5-dimethylphenoxy Catalyst in organic synthesis; biochemical reagent (chlorine enhances electrophilicity)
Triac (Tiratricol) C₁₅H₁₁I₄O₃ 3,5-diiodo, 4-hydroxy-3-iodophenoxy Thyroid hormone analog; binds THRα/β; used in metabolic disorders
2-(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ 3,5-dichlorophenyl Herbicide intermediate; biochemical studies (chlorine increases reactivity)
NH-3 C₂₇H₂₆N₂O₅ 4-nitrophenylethynyl, 3-isopropyl, 4-hydroxy THR antagonist; investigational for CNS disorders

Key Comparative Insights

Substituent Effects on Bioactivity
  • Methyl Groups: The 3,5-dimethylphenoxy group in the target compound improves lipophilicity compared to non-methylated analogs like 2-chlorophenoxyacetic acid (2CPA) . However, it lacks the hydroxyl and isopropyl groups critical for THRβ binding in Sobetirome, explaining its absence in thyroid-related therapeutic applications .
  • Halogenation: Chlorinated analogs (e.g., 4-chloro-3,5-dimethylphenoxyacetic acid) exhibit increased electrophilicity, making them reactive intermediates in organic synthesis . In contrast, iodinated derivatives like Triac show enhanced metabolic stability and receptor affinity due to iodine’s polarizability .
Receptor Selectivity
  • PPAR Agonists: Analogs like 2-(4-(2-(cyanomethoxy)phenyl)acetic acid () target PPARγ/δ receptors for metabolic regulation, differing from the THR focus of Sobetirome .
  • THRβ vs. THRα : Sobetirome’s selectivity for THRβ (>100-fold over THRα) is attributed to its hydrophobic substituents, whereas Triac binds both isoforms .

Degradation and Metabolic Stability

Phenoxyacetic acid derivatives with methyl or chloro groups (e.g., 2CPA, 4CPA) show variable degradation rates in microbial models (<10% to >70%), influenced by substituent position and electronic effects .

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